molecular formula C9H5FN2O3 B11895981 6-Fluoro-5-nitroquinolin-2(1H)-one

6-Fluoro-5-nitroquinolin-2(1H)-one

Cat. No.: B11895981
M. Wt: 208.15 g/mol
InChI Key: HQJYJRHZLQBIOX-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 5th position on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitroquinolin-2(1H)-one typically involves the following steps:

    Nitration: The introduction of the nitro group at the 5th position can be achieved through nitration of a suitable quinoline precursor. This step usually involves the use of nitric acid and sulfuric acid as nitrating agents.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the quinoline ring system. This can be achieved through various cyclization reactions, such as the Skraup synthesis or the Doebner-Miller reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-nitroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: 6-Fluoro-5-aminoquinolin-2(1H)-one.

    Substitution: 6-Substituted-5-nitroquinolin-2(1H)-one derivatives.

    Oxidation: 6-Fluoro-5-nitroquinoline N-oxide.

Scientific Research Applications

6-Fluoro-5-nitroquinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

    Biological Studies: Researchers use this compound to study the mechanisms of action of quinoline derivatives and their interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinolin-2(1H)-one: Lacks the nitro group at the 5th position.

    5-Nitroquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.

    6-Chloro-5-nitroquinolin-2(1H)-one: Contains a chlorine atom instead of a fluorine atom at the 6th position.

Uniqueness

6-Fluoro-5-nitroquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the nitro group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

6-fluoro-5-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5FN2O3/c10-6-2-3-7-5(9(6)12(14)15)1-4-8(13)11-7/h1-4H,(H,11,13)

InChI Key

HQJYJRHZLQBIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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